molecular formula C20H23NO3 B12799040 4-Morpholino-2,2-diphenylbutanoic acid CAS No. 91921-39-0

4-Morpholino-2,2-diphenylbutanoic acid

Katalognummer: B12799040
CAS-Nummer: 91921-39-0
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: WQVAWGLILMMLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Morpholino-2,2-diphenylbutanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. This compound has been investigated for its potential use in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2,2-diphenylbutanoic acid typically involves the reaction of morpholine with diphenylbutanoic acid derivatives. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholino-2,2-diphenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-Morpholino-2,2-diphenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its analgesic and spasmolytic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Morpholino-2,2-diphenylbutanoic acid involves its interaction with opioid receptors, specifically the mu, kappa, and delta receptors . By binding to these receptors, the compound can modulate pain perception and other physiological responses. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Morpholino-2,2-diphenylbutanoic acid is unique due to its specific structural features, such as the morpholine ring and the diphenylbutanoic acid backbone

Eigenschaften

CAS-Nummer

91921-39-0

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

4-morpholin-4-yl-2,2-diphenylbutanoic acid

InChI

InChI=1S/C20H23NO3/c22-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-21-13-15-24-16-14-21/h1-10H,11-16H2,(H,22,23)

InChI-Schlüssel

WQVAWGLILMMLQL-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.